(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHTJTZKNOQKX-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategy Overview
The preparation of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine generally involves two key synthetic challenges:
- Construction of the 2,6-dimethylmorpholine ring with the desired stereochemistry.
- Selective functionalization at the 4-position with a 6-chloropyridazin-3-yl group.
The process can be divided into the following major steps:
- Synthesis of the morpholine core (with control over the 2S,6R configuration).
- Synthesis and activation of the 6-chloropyridazine precursor.
- Coupling of the morpholine and pyridazine fragments.
Preparation of 2,6-Dimethylmorpholine
3.1. Stereoselective Synthesis
The stereoselective synthesis of 2,6-dimethylmorpholine is crucial for obtaining the desired (2S,6R) isomer. According to US4504363A, the optimal method involves the simultaneous addition of amine and sulfuric acid to achieve high yields and minimize by-products. The process is as follows:
- Both the amine and sulfuric acid are introduced simultaneously into the reaction vessel under stirring.
- The reaction mixture is maintained at a pH of 12–14 using dilute sodium hydroxide (10–25% strength).
- The organic phase is distilled under reduced pressure at 50–110°C to remove by-products.
- The crude product is dried with concentrated sodium hydroxide (about 50% strength).
Table 1. Synthesis of 2,6-Dimethylmorpholine
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Simultaneous addition | Amine + H2SO4, stir, pH 12–14 | Prevents by-product formation |
| Extraction and distillation | Reduced pressure, 50–110°C | Removes volatile impurities |
| Drying | 50% NaOH | Water removal |
Synthesis of 6-Chloropyridazin-3-yl Derivatives
4.1. Halogenation and Activation
The 6-chloropyridazine core is typically prepared via halogenation and subsequent activation steps. As detailed in chemical synthesis literature, a common method involves:
- Starting from 3,6-dichloro-4,5-dimethylpyridazine.
- Bromination using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under irradiation and reflux to introduce a bromomethyl group at the 4-position.
- The resulting 4-(bromomethyl)-3,6-dichloro-5-methylpyridazine is isolated by filtration and concentration.
Table 2. Synthesis of Activated Pyridazine Intermediate
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl4, 80°C, 16 h, irradiation | 53–82% |
| Isolation | Filtration, concentration, flash chromatography |
Coupling Reaction: Morpholine and Pyridazine Assembly
5.1. Nucleophilic Substitution
The activated pyridazine intermediate is coupled with the morpholine derivative via nucleophilic substitution:
- The morpholine (2,6-dimethyl, with controlled stereochemistry) is reacted with the 4-(bromomethyl)-6-chloropyridazine in a polar aprotic solvent such as DMF or NMP.
- Potassium carbonate or triethylamine is used as a base to facilitate the substitution.
- The reaction is typically conducted at elevated temperatures (60–180°C) for several hours to ensure completion.
- The product is isolated by extraction, drying, and purification via column chromatography.
Table 3. Coupling Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic Subst. | Morpholine, pyridazine, K2CO3, DMF, 60°C, 48h | 44–49% | Stereochemistry of morpholine critical |
| Alternative | Triethylamine, NMP, 180°C, 25 min | 82% | Fast, high-temperature method |
Process Notes and Optimization
- Stereochemistry: The starting morpholine must be enantiomerically pure to ensure the final product has the (2S,6R) configuration. Racemization is a risk under harsh conditions, so temperature and base choice are critical.
- Yield Optimization: Higher yields are achieved with more reactive leaving groups (e.g., bromomethyl) and efficient bases (e.g., triethylamine, potassium carbonate).
- Purification: Flash chromatography on silica gel with gradient elution (e.g., 2–20% methanol in dichloromethane) is standard for isolating the final product.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may target the pyridazine ring, leading to partially or fully reduced derivatives.
Substitution: The chloropyridazinyl group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as Pd/C in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of morpholine compounds exhibit significant anticancer properties. The chloropyridazine substitution in (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine enhances its interaction with cancer cell pathways. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
3. Neurological Applications
Morpholine derivatives are often explored for their neuroprotective effects. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Science Applications
1. Pesticide Development
The unique chemical structure of this compound has been investigated for use in developing novel pesticides. Its effectiveness against specific agricultural pests has been evaluated through field trials, showing significant reductions in pest populations without harming beneficial insects .
2. Herbicide Formulation
Studies have explored the incorporation of this compound into herbicide formulations. Its ability to inhibit certain enzymatic pathways in plants makes it a candidate for selective weed control, thus improving crop yields while minimizing environmental impact .
Material Science Applications
1. Polymer Chemistry
The compound's morpholine structure allows it to be used as a monomer in synthesizing polymers with specific mechanical and thermal properties. Research has shown that incorporating this compound into polymer matrices can enhance their durability and resistance to degradation .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being studied for use in coatings and adhesives. Its incorporation can improve the performance characteristics of these materials, making them more suitable for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it may modulate receptor activity, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(2S,6R)-4-(6-Nitro-3-pyridyl)-2,6-dimethylmorpholine
- Substituent : 6-Nitro-3-pyridyl group.
- Molecular Formula : C₁₁H₁₄N₄O₃.
- Key Differences :
- The nitro group is strongly electron-withdrawing compared to chlorine, increasing the compound’s reactivity in reduction or nucleophilic substitution reactions.
- Reported LCMS (ESI) mass: 208 (M+H) , suggesting a molecular weight of ~207 g/mol, lower than the target compound due to differences in substituent size and composition .
Fenpropimorph
- Structure : 4-[(2S)-2-[(4-tert-Butylphenyl)methyl]propyl]-2,6-dimethylmorpholine.
- Molecular Formula: C₂₀H₃₃NO.
- Key Differences :
(2S,6R)-4-(3,6-Dichloropyridazin-4-yl)-2,6-dimethylmorpholine
- Substituent : 3,6-Dichloropyridazine.
- Molecular Formula : C₁₀H₁₃Cl₂N₃O.
- Reported purity: 99.53%, indicating robust synthetic protocols for dichlorinated analogs .
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structure: Thieno[3,2-d]pyrimidine core with a piperazine-morpholine hybrid substituent.
- Synthesis involves coupling reactions with methanesulfonyl-piperazine, highlighting versatility in derivatization .
Physicochemical Properties
- Lipophilicity : Fenpropimorph’s high LogP (~4.5) aligns with its agrochemical use, while the target compound’s moderate LogP (~2.0) may favor solubility in pharmaceutical contexts.
- Stereochemical Impact : The (2S,6R) configuration in all analogs ensures consistent spatial orientation, critical for target binding .
Biological Activity
(2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antifungal properties and mechanisms of action.
- Molecular Formula : CHClN
- Molecular Weight : 227.7 g/mol
- Structure : The compound features a morpholine ring substituted with a chloropyridazine moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable antifungal properties. The following sections detail its antifungal efficacy and structure-activity relationships (SAR).
Antifungal Activity
Several studies have investigated the antifungal activity of compounds containing the 2,6-dimethylmorpholine moiety. Notably, a study highlighted that compounds with a cis configuration of 2,6-dimethylmorpholine showed superior antifungal activity compared to their trans counterparts.
Key Findings:
- Efficacy Against Fungi : The compound demonstrated effective inhibition against various plant pathogenic fungi, including Valsa mali, Phytophthora aphanidermatum, and Rhizoctonia solani.
- EC Values :
- The cis-isomer exhibited an EC of 23.87 µmol/L against Valsa mali, which is significantly lower than that of other tested compounds.
- Comparative EC values for related compounds are summarized in Table 1.
| Compound | EC (µmol/L) | Activity Level |
|---|---|---|
| 7d | 23.87 | High |
| 7c | 43.56 | Moderate |
| 8c | 66.29 | Moderate |
| 8d | 42.79 | Moderate |
Structure-Activity Relationship (SAR)
The configuration of the morpholine moiety plays a critical role in determining the antifungal activity of these compounds. Studies have shown that:
- The cis isomer consistently outperforms the trans isomer in terms of biological activity.
- The presence of substituents on the aromatic ring also influences activity; for instance, bromine substitution enhances efficacy.
While specific mechanisms for this compound are still under investigation, it is hypothesized that:
- The compound may disrupt fungal cell membrane integrity or interfere with essential metabolic pathways.
- Further studies are required to elucidate the precise biochemical interactions at the molecular level.
Case Studies
- Study on Fungal Inhibition : A comprehensive study evaluated various analogs containing the morpholine structure against multiple fungi. The results confirmed that those with the cis configuration exhibited higher inhibition rates and lower EC values compared to trans configurations.
- Comparative Analysis : In another research effort, the antifungal activities were compared among several derivatives of morpholine-based compounds. It was concluded that modifications to the substituents could either enhance or diminish biological activity significantly.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for (2S,6R)-4-(6-chloropyridazin-3-yl)-2,6-dimethylmorpholine to ensure stereochemical purity?
- Methodological Answer : Synthesis must prioritize chiral resolution and regioselective functionalization. For example, analogous morpholine derivatives (e.g., 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine) are synthesized via nitro-group reduction followed by stereospecific coupling. Critical steps include:
- Use of chiral auxiliaries or catalysts to control stereochemistry at the 2S and 6R positions.
- Protecting-group strategies (e.g., tert-butyloxycarbonyl) to prevent undesired side reactions during pyridazine substitution.
- Purification via column chromatography or recrystallization to isolate the desired diastereomer .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants (e.g., δ 1.20 ppm for methyl groups in analogous compounds) and splitting patterns to confirm stereochemistry .
- LCMS (ESI) : Verify molecular weight (e.g., M+H = 208 for related morpholine derivatives) and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration, as demonstrated in studies of (2S,6R)-configured morpholine analogs .
Advanced Research Questions
Q. How can computational methods like DFT be utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution and frontier molecular orbitals to identify reactive sites. For example, DFT studies on similar morpholine derivatives reveal charge-transfer interactions with fungal Δ14 reductases, explaining fungicidal activity .
- Molecular docking : Simulate binding affinities to enzymes (e.g., fungal cytochrome P450) using software like AutoDock Vina, guided by crystallographic data .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for morpholine derivatives like this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation using LC-MS/MS. For instance, deuterated analogs (e.g., Fenpropimorph-d3) enable tracking of metabolic stability .
- Species-specific enzyme assays : Compare target inhibition across models (e.g., fungal vs. mammalian cells) to identify off-target effects .
- In situ hybridization : Localize compound distribution in tissues to correlate exposure with efficacy .
Q. How can stereochemical impurities in this compound be quantified and minimized during scale-up synthesis?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers and quantify purity (>99% ee) .
- Kinetic resolution : Optimize reaction temperature and catalyst loading (e.g., Ru-BINAP complexes) to favor the desired stereoisomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
